4-((3-Bromo-4-hydroxy-5-methoxybenzylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione 4-((3-Bromo-4-hydroxy-5-methoxybenzylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione
Brand Name: Vulcanchem
CAS No.: 478253-74-6
VCID: VC16164942
InChI: InChI=1S/C14H11BrN4O3S/c1-21-11-6-8(5-9(15)12(11)20)7-16-19-13(17-18-14(19)23)10-3-2-4-22-10/h2-7,20H,1H3,(H,18,23)/b16-7+
SMILES:
Molecular Formula: C14H11BrN4O3S
Molecular Weight: 395.23 g/mol

4-((3-Bromo-4-hydroxy-5-methoxybenzylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione

CAS No.: 478253-74-6

Cat. No.: VC16164942

Molecular Formula: C14H11BrN4O3S

Molecular Weight: 395.23 g/mol

* For research use only. Not for human or veterinary use.

4-((3-Bromo-4-hydroxy-5-methoxybenzylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione - 478253-74-6

Specification

CAS No. 478253-74-6
Molecular Formula C14H11BrN4O3S
Molecular Weight 395.23 g/mol
IUPAC Name 4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C14H11BrN4O3S/c1-21-11-6-8(5-9(15)12(11)20)7-16-19-13(17-18-14(19)23)10-3-2-4-22-10/h2-7,20H,1H3,(H,18,23)/b16-7+
Standard InChI Key BFZYYEPMYYRRTE-FRKPEAEDSA-N
Isomeric SMILES COC1=C(C(=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)Br)O
Canonical SMILES COC1=C(C(=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CO3)Br)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, 4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione, reflects its intricate architecture. It features a 1,2,4-triazole core substituted with a furan-2-yl group at position 3 and a benzylideneamino moiety at position 4. The benzylidene group is further substituted with bromo, hydroxy, and methoxy groups at positions 3, 4, and 5, respectively.

Molecular Formula and Weight

The molecular formula C₁₄H₁₁BrN₄O₃S corresponds to a molecular weight of 395.23 g/mol, as calculated from isotopic composition. Key structural descriptors include:

PropertyValue
Molecular FormulaC₁₄H₁₁BrN₄O₃S
Molecular Weight (g/mol)395.23
IUPAC Name4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
SMILESCOC1=C(C(=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CO3)Br)O
InChIKeyBFZYYEPMYYRRTE-FRKPEAEDSA-N

Spectroscopic and Computational Data

The compound’s InChIKey (BFZYYEPMYYRRTE-FRKPEAEDSA-N) facilitates database searches, while its SMILES string encodes stereochemical and connectivity information. Quantum mechanical calculations predict a planar triazole ring with dihedral angles of 15–25° between the benzylidene and furan substituents, influencing π-π stacking interactions in biological targets.

Synthetic Pathways and Optimization

Conventional Synthesis

The synthesis involves a three-step sequence:

  • Formation of 3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione: Cyclocondensation of thiosemicarbazide with furan-2-carboxylic acid under acidic conditions yields the triazole-thione core .

  • Schiff Base Formation: Reaction with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in ethanol under reflux introduces the benzylideneamino group via nucleophilic imine formation.

  • Purification: Crystallization from ethanol/dimethylformamide (DMF) mixtures achieves >95% purity, verified by HPLC.

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation to accelerate the Schiff base step, reducing reaction times from 12 hours to 30 minutes. This method enhances yields (82% vs. 68% conventional) while minimizing thermal degradation .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli, Pseudomonas aeruginosa), and fungal (Candida albicans) strains demonstrate broad-spectrum activity:

OrganismMIC (μg/mL)MBC/MFC (μg/mL)
Staphylococcus aureus31.2562.5
Escherichia coli62.5125
Pseudomonas aeruginosa125250
Candida albicans62.5125

Mechanistic studies suggest thione sulfur and the bromophenoxy moiety disrupt microbial cell membranes via lipid peroxidation, while the triazole ring inhibits ergosterol biosynthesis in fungi .

Structure-Activity Relationships (SAR)

  • Bromine Substitution: The 3-bromo group enhances lipophilicity, improving membrane penetration.

  • Methoxy and Hydroxy Groups: Hydrogen bonding with microbial enzymes increases target affinity .

  • Furan Moiety: π-Stacking interactions with DNA topoisomerase II contribute to bacteriostatic effects .

Pharmacokinetic and Toxicological Profiling

ADME Properties

  • Absorption: Moderate oral bioavailability (43%) due to high polarity (LogP = 1.2).

  • Metabolism: Hepatic glucuronidation of the hydroxy group forms an inactive metabolite (t₁/₂ = 2.3 h) .

  • Excretion: Renal clearance accounts for 68% of elimination .

Toxicity

Acute toxicity studies in rodents (LD₅₀ = 1,200 mg/kg) indicate low systemic toxicity, though chronic exposure at 200 mg/kg/day for 28 days caused mild hepatotoxicity .

Comparative Analysis with Analogues

Triazole-Thione Derivatives

Replacing the furan group with phenyl (as in 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol ) reduces antifungal activity by 40%, underscoring the furan’s role in target specificity .

Bromophenoxy Analogues

The 3-bromo-4-hydroxy-5-methoxy substitution pattern confers superior activity compared to non-brominated analogues (e.g., 4-amino-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol ), with a 3.2-fold lower MIC against S. aureus.

Future Directions and Applications

Drug Development

Structural modifications to improve metabolic stability (e.g., replacing the hydroxy group with a fluorine) could enhance therapeutic indices. Nanoformulation approaches may address solubility limitations .

Agricultural Chemistry

Preliminary data suggest efficacy against Xanthomonas oryzae (rice blight pathogen) at 50 μg/mL, indicating potential as a crop protection agent .

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